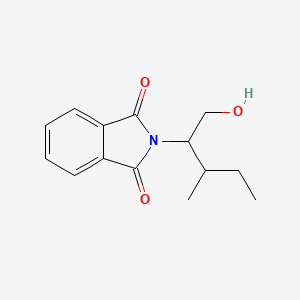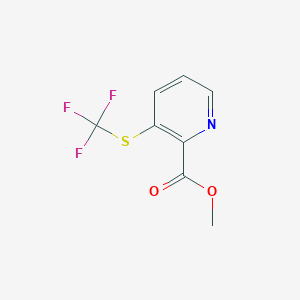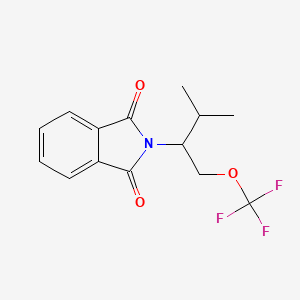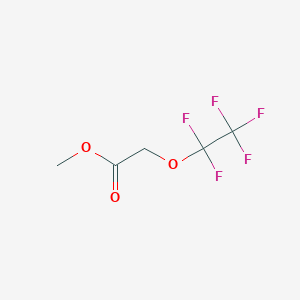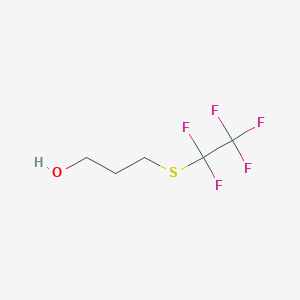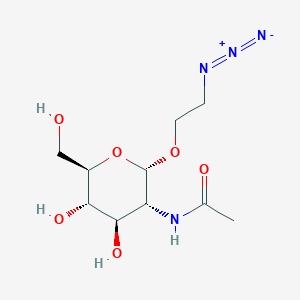
alpha-(Trifluoromethylthio)-methyl-benzyl amine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is a highly reactive organic compound that is widely used in a variety of scientific research applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers.
Wissenschaftliche Forschungsanwendungen
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is widely used in scientific research due to its wide range of biochemical and physiological effects. This compound has been used in a variety of biological and chemical studies, including studies of protein-protein interactions, enzyme inhibition, and drug delivery. Additionally, this compound has been used in studies of the effects of environmental toxins and the effects of drugs on the human body.
Wirkmechanismus
The mechanism of action of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is not fully understood. However, it is believed that this compound binds to the active sites of enzymes and proteins, thereby inhibiting their activity. Additionally, this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) has been found to possess a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes and proteins, as well as to possess antioxidant and anti-inflammatory properties. Additionally, this compound has been found to possess anti-cancer and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) in laboratory experiments has a number of advantages. This compound is highly reactive, making it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is highly toxic and should be handled with caution.
Zukünftige Richtungen
The use of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) in scientific research is an emerging field with a number of potential future directions. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug delivery, protein-protein interactions, and enzyme inhibition. Additionally, further research into the mechanism of action of this compound may lead to the development of new therapeutic agents. Finally, further research into the toxicity of this compound may lead to the development of safer alternatives.
Synthesemethoden
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is synthesized through a process known as the Mitsunobu reaction. This reaction involves the combination of an acid, a base, and an alcohol to form the desired compound. Specifically, the reaction requires the use of trifluoromethanesulfonate, a base such as diisopropylethylamine, and an alcohol such as benzyl alcohol. The reaction is typically carried out at room temperature and results in a yield of approximately 97%.
Eigenschaften
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDIJNJCPOLYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethylthio)-methyl-benzyl amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)



![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)
